molecular formula C12H12N2O2S B447928 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone

5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone

Cat. No.: B447928
M. Wt: 248.3g/mol
InChI Key: BMKGBRDHAATABX-TWGQIWQCSA-N
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Description

5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone is an organic compound with a complex structure that includes a benzylidene group, a thioxo group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved often include inhibition of key signaling molecules or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxy-3-methylbenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
  • 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid

Uniqueness

5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific structural features, such as the presence of both a thioxo group and an imidazolidinone ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3g/mol

IUPAC Name

(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2O2S/c1-7-5-8(3-4-10(7)16-2)6-9-11(15)14-12(17)13-9/h3-6H,1-2H3,(H2,13,14,15,17)/b9-6-

InChI Key

BMKGBRDHAATABX-TWGQIWQCSA-N

SMILES

CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC

Origin of Product

United States

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